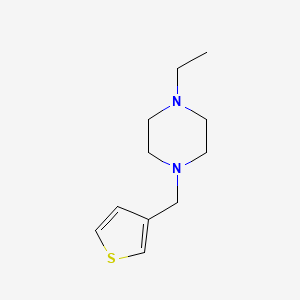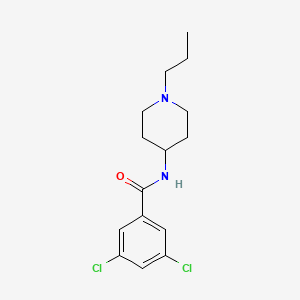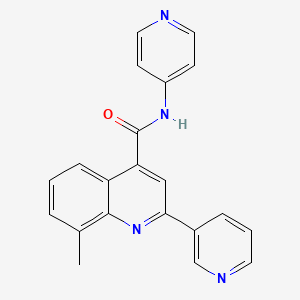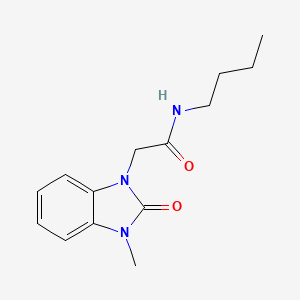
3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as BHT, is a heterocyclic compound with a thiazolidine-2,4-dione core. It has been widely used in scientific research due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to activate the Nrf2-ARE signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines and enzymes. In addition, 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It can scavenge free radicals and protect against oxidative stress-induced damage in cells. 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Moreover, 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported to possess antitumor activities by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also exhibits low toxicity and has been shown to be safe for use in animal studies. However, 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Moreover, the mechanism of action of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of research could be the development of novel derivatives of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in more detail, which could lead to the identification of new therapeutic targets. Moreover, the antitumor activities of 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione could be further explored, and its potential use as a cancer therapeutic could be investigated.
Applications De Recherche Scientifique
3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its biological activities, including antioxidant, anti-inflammatory, and antitumor properties. It has been shown to scavenge free radicals and protect against oxidative stress-induced damage in various cell types. 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Moreover, 3-benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been reported to possess antitumor activities by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c19-14-9-5-4-8-13(14)10-15-16(20)18(17(21)22-15)11-12-6-2-1-3-7-12/h1-10,19H,11H2/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGZWJFOSECCA-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | |
CAS RN |
307975-45-7 | |
| Record name | 3-BENZYL-5-(2-HYDROXYBENZYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(pentyloxy)benzamide](/img/structure/B4851792.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4851799.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4851800.png)

![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4851811.png)

![N-(2,5-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4851818.png)

![3-(3-chlorobenzyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4851836.png)
![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid](/img/structure/B4851848.png)
![2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B4851863.png)
![N,N-dibenzyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4851867.png)
